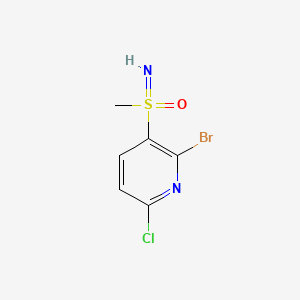![molecular formula C12H14ClN3O2 B13542189 tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate](/img/structure/B13542189.png)
tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-c]pyridine core, which is fused with a pyrazole ring and a pyridine ring, and a tert-butyl ester group attached to the acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate typically involves the formation of the pyrazolo[3,4-c]pyridine core followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-c]pyridine core. The tert-butyl ester group can then be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of high-purity starting materials and solvents is also crucial to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to the modulation of cellular functions. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, differentiation, and survival .
Comparación Con Compuestos Similares
tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolo[3,4]pyridine core but differ in the position of the fused rings.
1H-pyrazolo[4,3-c]pyridines: These compounds also have a pyrazolo[3,4]pyridine core but with different substitution patterns.
1H-pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazolo[3,4]pyridine core fused with a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H14ClN3O2 |
|---|---|
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
tert-butyl 2-(7-chloropyrazolo[3,4-c]pyridin-1-yl)acetate |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)7-16-10-8(6-15-16)4-5-14-11(10)13/h4-6H,7H2,1-3H3 |
Clave InChI |
GVWMCMADKLNXCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C2=C(C=CN=C2Cl)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


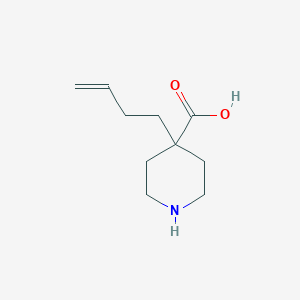
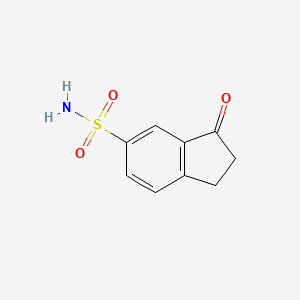


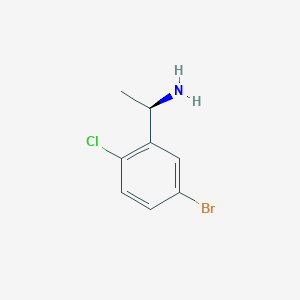

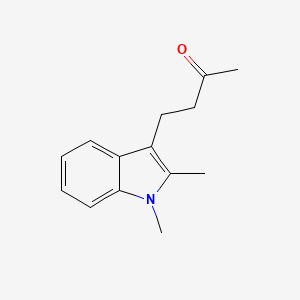

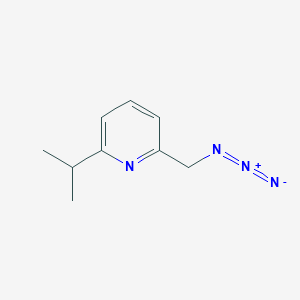
![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)
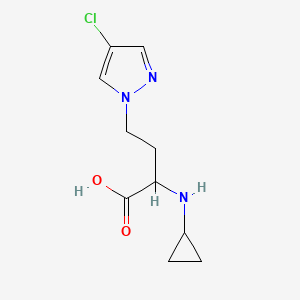
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)

